molecular formula C13H16N2O3 B1470871 Methyl 6-[(cyclopropylformamido)methyl]-2-methylpyridine-3-carboxylate CAS No. 1443980-46-8

Methyl 6-[(cyclopropylformamido)methyl]-2-methylpyridine-3-carboxylate

Cat. No. B1470871
CAS RN: 1443980-46-8
M. Wt: 248.28 g/mol
InChI Key: CKIWJAIJOOHLRA-UHFFFAOYSA-N
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Description

“Methyl 6-[(cyclopropylformamido)methyl]-2-methylpyridine-3-carboxylate” is a chemical compound with a molecular weight of 248.28 . Its IUPAC name is “methyl 6-(cyclopropanecarboxamidomethyl)-2-methylnicotinate” and its InChI code is "1S/C13H16N2O3/c1-8-11(13(17)18-2)6-5-10(15-8)7-14-12(16)9-3-4-9/h5-6,9H,3-4,7H2,1-2H3,(H,14,16)" .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code "1S/C13H16N2O3/c1-8-11(13(17)18-2)6-5-10(15-8)7-14-12(16)9-3-4-9/h5-6,9H,3-4,7H2,1-2H3,(H,14,16)" . This indicates that the compound has a molecular formula of C13H16N2O3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 248.28 . Further physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Pharmaceutical Research

This compound is utilized in the pharmaceutical industry for the development of new medications. Its structure is conducive to binding with various biological targets, which can be exploited to create drugs with specific actions, such as enzyme inhibitors or receptor agonists .

Organic Synthesis

In organic chemistry, this molecule serves as a building block for the synthesis of more complex compounds. Its reactive sites allow for various chemical transformations, making it a versatile reagent in synthetic pathways .

Material Science

The compound’s unique properties can be harnessed in material science for the creation of novel materials with specific characteristics, such as enhanced durability or conductivity .

Analytical Chemistry

Due to its distinct chemical signature, it can be used as a standard or reference compound in analytical methods like chromatography or mass spectrometry to identify or quantify other substances .

Agricultural Chemistry

In the field of agricultural chemistry, this compound could be investigated for its potential use in the development of new pesticides or herbicides, given its structural potential to interact with biological systems .

Antimycotic Applications

Research has indicated potential antimycotic properties, suggesting its use in combating fungal infections. Studies may explore its efficacy against various strains of fungi, comparing it to established antifungal agents .

Biochemical Research

Biochemists may study this compound’s interaction with enzymes and proteins to understand biological processes and mechanisms, which could lead to breakthroughs in biochemistry and molecular biology .

Environmental Chemistry

This compound could be used in environmental chemistry to study degradation processes or as a tracer to monitor pollution pathways and the environmental fate of similar organic molecules .

properties

IUPAC Name

methyl 6-[(cyclopropanecarbonylamino)methyl]-2-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-8-11(13(17)18-2)6-5-10(15-8)7-14-12(16)9-3-4-9/h5-6,9H,3-4,7H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIWJAIJOOHLRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)CNC(=O)C2CC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801123170
Record name 3-Pyridinecarboxylic acid, 6-[[(cyclopropylcarbonyl)amino]methyl]-2-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801123170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-[(cyclopropylformamido)methyl]-2-methylpyridine-3-carboxylate

CAS RN

1443980-46-8
Record name 3-Pyridinecarboxylic acid, 6-[[(cyclopropylcarbonyl)amino]methyl]-2-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443980-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, 6-[[(cyclopropylcarbonyl)amino]methyl]-2-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801123170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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